ML-097 vs. ML-098: Pan-Activation Profile Enables Multi-GTPase Studies
ML-097 exhibits a pan-activation profile across Rac1, Cdc42, Ras, and Rab7 with EC50 values ranging from 20.41 nM (Rab7) to 151.35 nM (Rac1 WT) [1]. In contrast, ML-098 is a selective Rab7 activator (EC50 = 77.6 nM) with substantially higher EC50 values for Cdc42 (588.8 nM, 5.8-fold higher), Ras (346.7 nM, 3.2-fold higher), and Rac1 (794.3 nM, 5.3-fold higher) . This 3- to 6-fold selectivity window makes ML-097 uniquely suited for experiments requiring coordinated activation of multiple GTPases, while ML-098 is optimized for Rab7-specific investigations.
| Evidence Dimension | GTPase activation breadth (EC50 range) |
|---|---|
| Target Compound Data | Rac1: 81.28–151.35 nM; Cdc42: 50.11–102.32 nM; Ras: 93.32–109.64 nM; Rab7: 20.41 nM |
| Comparator Or Baseline | ML-098: Rab7 EC50 = 77.6 nM; Cdc42 EC50 = 588.8 nM; Ras EC50 = 346.7 nM; Rac1 EC50 = 794.3 nM |
| Quantified Difference | ML-097 activates Cdc42, Ras, and Rac1 with 3- to 6-fold higher potency than ML-098 (e.g., Cdc42 WT: 102.32 nM vs. 588.8 nM) |
| Conditions | In vitro GTPase activation assays measuring nucleotide exchange (AID 1333, 1334, 1335, 1336, 1339, 1340, 1341) |
Why This Matters
For studies examining crosstalk among Rac1, Cdc42, and Ras pathways, ML-097 provides balanced activation across multiple targets, eliminating the need for multiple selective activators and reducing experimental complexity.
- [1] Surviladze Z, Ursu O, Miscioscia F, Curpan R, Halip L, Bologa C, Oprea T, Waller A, Strouse J, Salas V, Wu Y, Edwards B, Wandinger-Ness A, Sklar L. Three small molecule pan activator families of Ras-related GTPases. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-2009 May 18 [updated 2010 Sep 2]. PMID: 21433375. View Source
